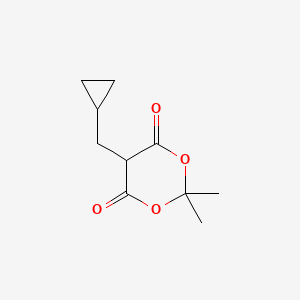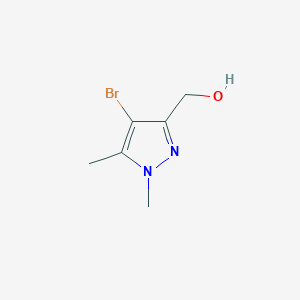![molecular formula C8H7ClN2O3S B1376573 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride CAS No. 1423026-68-9](/img/structure/B1376573.png)
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Vue d'ensemble
Description
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O3S and a molecular weight of 246.67 g/mol . It is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, with an ethyl group at the 3-position and a sulfonyl chloride group at the 5-position
Analyse Biochimique
Biochemical Properties
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as phosphoinositide 3-kinase (PI3K), which is involved in various cellular processes including cell growth, proliferation, and survival . The compound’s interaction with PI3K involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on cell signaling pathways and cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PI3K affects the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation . This can result in altered gene expression and metabolic changes within the cell. Additionally, the compound has been shown to affect the proliferation of cancer cells, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of PI3K by binding to its active site . This binding prevents the enzyme from phosphorylating its substrates, thereby blocking the downstream signaling pathways that promote cell growth and survival. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of PI3K activity and prolonged effects on cell signaling and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a certain dosage level is required to achieve the desired inhibitory effect on PI3K activity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through enzymatic reactions that modify its structure and activity . These metabolic processes can affect the compound’s efficacy and duration of action. Additionally, the compound’s influence on metabolic flux and metabolite levels can have broader implications for cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its ability to interact with target biomolecules and exert its inhibitory effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The initial step involves the formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor, such as an α-haloketone, with an amide or nitrile under acidic or basic conditions.
Fusing the Oxazole and Pyridine Rings: The oxazole ring is then fused to a pyridine ring through a condensation reaction. This step may require the use of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Applications De Recherche Scientifique
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Biological Research: It is used in the study of enzyme inhibition and protein modification, as the sulfonyl chloride group can react with nucleophilic residues in proteins, such as lysine and cysteine.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic and can form covalent bonds with nucleophilic residues in biomolecules, such as proteins and nucleic acids. This reactivity makes it useful as a tool for studying enzyme mechanisms and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry, where it can be used to modify biomolecules and develop new therapeutic agents .
Propriétés
IUPAC Name |
3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c1-2-7-6-3-5(15(9,12)13)4-10-8(6)14-11-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTIKWLANFECEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC2=C1C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423026-68-9 | |
| Record name | 3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)




![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)
![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)



![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)

